Methyl oxo(piperazin-1-yl)acetate
Description
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-oxo-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
InChI Key |
ORHVLDQJHNAKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(piperazin-1-yl)acetate typically involves the reaction of piperazine with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Oxalyl Chloride: Piperazine reacts with ethyl oxalyl chloride to form an intermediate compound.
Esterification: The intermediate compound is then esterified with methanol in the presence of a base to yield methyl 2-oxo-2-(piperazin-1-yl)acetate.
Industrial Production Methods
In an industrial setting, the production of methyl 2-oxo-2-(piperazin-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-oxo-2-(piperazin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor or agonist of certain neurotransmitter receptors, thereby influencing neurological pathways.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes critical differences between Methyl oxo(piperazin-1-yl)acetate and its analogs:
Physicochemical Properties
- Lipophilicity : The ethyl ester in (logP ~0.43) is more lipophilic than methyl derivatives, but hydrochloride salt forms (e.g., ) reduce logP significantly .
- Solubility : Hydrochloride salts (e.g., Ethyl 2-oxo-2-(piperazin-1-yl)acetate HCl) exhibit higher aqueous solubility, critical for parenteral formulations .
Key Research Findings
- Synthetic Efficiency : Methyl/ethyl esters are synthesized with high yields (88–95%), regardless of substituents, underscoring robust reaction conditions .
- Structural Complexity : Adding heterocycles (e.g., oxadiazole in ) introduces hydrogen-bonding sites, enhancing target affinity .
- Pharmaceutical Relevance : Piperazine-acetate derivatives are prevalent in antipsychotics, antivirals, and enzyme inhibitors (e.g., BACE1 inhibitors in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
